molecular formula C23H23NO2 B2585802 2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396747-14-0

2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2585802
CAS No.: 1396747-14-0
M. Wt: 345.442
InChI Key: RMDQNHRKBIVQKX-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound that features a biphenyl group and a hydroxyphenylpropyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the reaction of 4-biphenylacetic acid with 3-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the amide group.

    Substitution: Formation of nitro or bromo derivatives of the biphenyl group.

Scientific Research Applications

2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide is unique due to the presence of both the biphenyl and hydroxyphenylpropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c25-22(21-9-5-2-6-10-21)15-16-24-23(26)17-18-11-13-20(14-12-18)19-7-3-1-4-8-19/h1-14,22,25H,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDQNHRKBIVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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